molecular formula C22H18F3N7O B6532533 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine CAS No. 920218-44-6

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine

Cat. No. B6532533
CAS RN: 920218-44-6
M. Wt: 453.4 g/mol
InChI Key: OHFRSKOGWXLKNU-UHFFFAOYSA-N
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Description

The compound “1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzoyl]piperazine” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . This class of compounds has been found to possess interesting antiproliferative activity against lung cancer cells .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in various studies . The process involves the use of scaffold replacement/ring cleavage strategy . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds .


Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been studied . For instance, it has been found that the acetylated compound showed significantly decreased activity against USP28 .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been analyzed in several studies . For instance, SARs studies revealed that the N-heteroarene moiety attached to the thiourea is preferred over the phenyl ring for the R2 substituents, while the hydrophobic aromatic group is beneficial for improving the activity .

Mechanism of Action

The mechanism of action of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the inhibition of USP28, a ubiquitin specific peptidase closely associated with the occurrence and development of various malignancies . These compounds have been found to inhibit the proliferation, cell cycle at S phase, and epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines .

Future Directions

The future directions for the research on [1,2,3]triazolo[4,5-d]pyrimidine derivatives include the development of new USP28 inhibitors for exploring the roles of deubiquitinase in cancers . These compounds could potentially be utilized for designing new antitumor agents .

properties

IUPAC Name

[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N7O/c23-22(24,25)17-9-5-4-8-16(17)21(33)31-12-10-30(11-13-31)19-18-20(27-14-26-19)32(29-28-18)15-6-2-1-3-7-15/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFRSKOGWXLKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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